4-(1,8-Naphthyridin-2-yl)butan-1-ol
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(1,8-naphthyridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C12H14N2O/c15-9-2-1-5-11-7-6-10-4-3-8-13-12(10)14-11/h3-4,6-8,15H,1-2,5,9H2 |
InChI Key |
XECCGBLATYZKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,8-Naphthyridin-2-yl)butan-1-ol typically involves the coupling of a naphthyridine derivative with a butanol moiety. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Industrial Production Methods
While specific industrial production methods for 4-(1,8-Naphthyridin-2-yl)butan-1-ol are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,8-Naphthyridin-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthyridine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution.
Major Products
Oxidation: Formation of 4-(1,8-Naphthyridin-2-yl)butanal or 4-(1,8-Naphthyridin-2-yl)butanone.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,8-Naphthyridin-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(1,8-Naphthyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects . Additionally, the compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
4-(n-Heptyloxy)butan-1-ol (Pheromone Component)
This compound, identified as a male-produced aggregation pheromone in Anoplophora glabripennis, shares the butan-1-ol backbone but differs in its ether-linked n-heptyloxy substituent. Unlike 4-(1,8-naphthyridin-2-yl)butan-1-ol, which has a rigid aromatic system, 4-(n-heptyloxy)butan-1-ol is a flexible aliphatic molecule. Key differences include:
- Volatility : The aliphatic chain in 4-(n-heptyloxy)butan-1-ol increases volatility, making it suitable for pheromone signaling, whereas the aromatic naphthyridine core reduces volatility, favoring solid-state stability .
- Bioactivity : The pheromone component interacts with insect olfactory receptors, while the naphthyridine derivative’s bioactivity is likely tied to enzyme inhibition or DNA intercalation .
4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095)
ATB1095 features a butan-1-ol chain linked to a bis-benzyloxy-substituted phenyl group. Compared to 4-(1,8-naphthyridin-2-yl)butan-1-ol:
- Polarity : The benzyloxy groups in ATB1095 increase hydrophobicity, whereas the naphthyridine core introduces polarity due to nitrogen lone pairs .
Naphthyridine Derivatives with Different Substituents
2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine
This patented compound substitutes the naphthyridine core with morpholine and pyrazole groups. Key distinctions include:
- Substituent Position: Substituents at the 4- and 8-positions (vs.
4-Hydroxy-1,8-naphthyridines
These derivatives, synthesized via Michael addition and cyclization, replace the butan-1-ol chain with a hydroxyl group. Differences include:
- Solubility : The hydroxyl group enhances water solubility compared to the longer butan-1-ol chain, which balances hydrophilicity and lipophilicity .
- Synthetic Flexibility : The hydroxyl group allows for further functionalization (e.g., esterification), whereas the butan-1-ol chain may limit reactivity at the terminal hydroxyl .
Data Tables
Table 1. Structural and Functional Comparison
*Estimated based on structural formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
